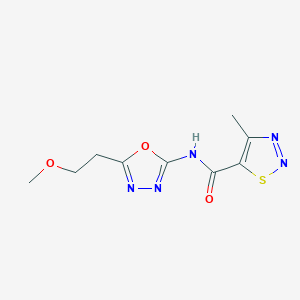

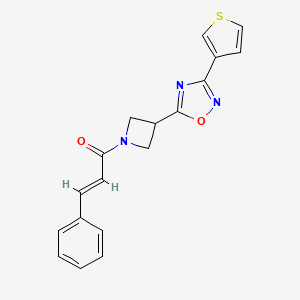

N-(5-(2-甲氧基乙基)-1,3,4-恶二唑-2-基)-4-甲基-1,2,3-噻二唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

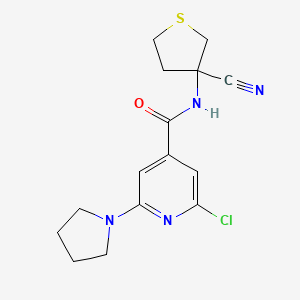

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The oxadiazole and thiadiazole rings, for example, might participate in nucleophilic substitution or electrophilic addition reactions. The carboxamide group could be hydrolyzed to produce a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces .科学研究应用

Copolymerization Catalysts

This compound has been identified as a potential catalyst in the copolymerization of ethylene with polar monomers. The research suggests that such catalysts can be used to produce functional polyolefins with a simple operation process and controllable product microstructure. The development of high-temperature copolymerization catalysts suitable for industrial production is a significant area of interest, and this compound could play a role in optimizing the catalyst system through rational design and heterogenization .

Thermoresponsive Polymers

The related moiety, N,N-bis(2-methoxyethyl)acrylamide, has been used to create thermoresponsive polymers. These polymers change their properties in response to temperature changes, which is highly valuable in biomedical applications such as drug delivery systems. The compound may contribute to the synthesis of such polymers or enhance their thermoresponsive properties .

Polymerization Process Modifiers

In the field of polymer chemistry, this compound could be used to modify the polymerization process. It may affect the molecular weight, distribution, and incorporation ratio of polar monomers in the final product. This can lead to the production of polymers with specific characteristics required for certain applications .

Enhanced Duplex Stability

The compound’s structure suggests that it could be used to enhance the duplex stability of nucleic acids. This application is particularly relevant in the development of therapeutic candidates, where increased stability and nuclease resistance are crucial for the effectiveness of the treatment .

Nuclease Resistance

Building on the previous point, the compound’s potential to confer nuclease resistance could make it a valuable component in the design of oligonucleotides for therapeutic purposes. This resistance can protect the therapeutic agents from degradation in biological systems, thereby increasing their efficacy .

Low Toxicity Backbone for Therapeutics

The compound’s structural similarity to 2’-MOE backbones, which are known for their low toxicity, suggests that it could serve as a backbone for therapeutic oligonucleotides. This application is essential for ensuring patient safety and compliance with regulatory standards for drug development .

作用机制

未来方向

属性

IUPAC Name |

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O3S/c1-5-7(18-14-11-5)8(15)10-9-13-12-6(17-9)3-4-16-2/h3-4H2,1-2H3,(H,10,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBOYEBJDPDKOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=NN=C(O2)CCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide](/img/structure/B2866823.png)

![5-chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2866826.png)

![2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one](/img/structure/B2866839.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-3-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2866842.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(oxolan-3-yl)propanoic acid](/img/structure/B2866843.png)

![(1S,3R)-3-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B2866845.png)